
7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinolone derivative, which is a class of compounds that are widely used as antibiotics. The piperazine ring and the acetyl group attached to it could potentially modify the biological activity of the quinolone core .
Molecular Structure Analysis
The molecular structure of this compound includes a quinolone core, a piperazine ring, and several functional groups including a cyclopropyl group, a fluoro group, a methoxy group, and an acetyl group .Chemical Reactions Analysis
As a quinolone derivative, this compound might undergo similar reactions as other quinolones. This could include nucleophilic substitution reactions at the carbonyl group, or reactions at the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar groups, and the overall shape of the molecule .Applications De Recherche Scientifique
Antimicrobial Properties
Research highlights the synthesis and antimicrobial properties of compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a similar compound to the one . These compounds have shown significant antifungal and antibacterial activities, providing insights into their potential applications in combating infections (Patel & Patel, 2010). Another study synthesized analogs of this compound and tested them for anti-tubercular and antibacterial activity, revealing that many exhibited considerable potency against various strains, highlighting their potential as therapeutic agents (Suresh et al., 2014).
Biological Activities and Immunomodulatory Properties
A study focused on the derivatives of gatifloxacin, structurally similar to the compound , identified certain analogs as potent anti-inflammatory agents. These analogs exhibited significant effects on various immunological activities, indicating their potential in treating inflammatory conditions and as immunomodulatory agents (Sultana et al., 2013).
Antimycobacterial and Antibacterial Evaluation
Compounds structurally related to 7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their antimycobacterial properties. One such study evaluated newer analogs of the compound for antimycobacterial activities against various strains of Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis (Senthilkumar et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5/c1-11-9-23(6-7-24(11)12(2)26)18-16(22)8-14-17(20(18)30-3)25(13-4-5-13)10-15(19(14)27)21(28)29/h8,10-11,13H,4-7,9H2,1-3H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEJXCSPOSIEGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
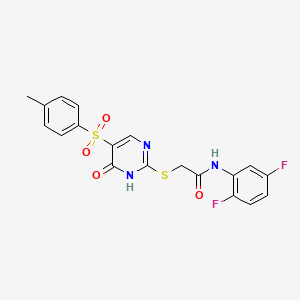
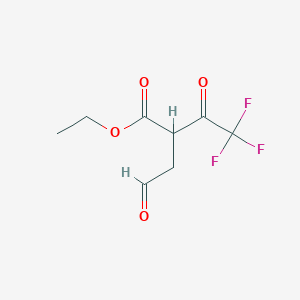
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)
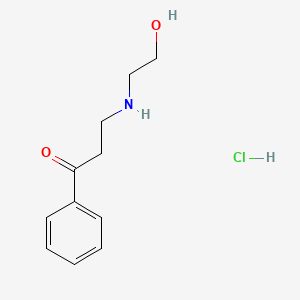

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405693.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)

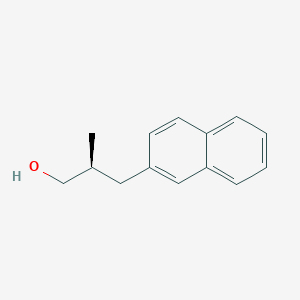
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)
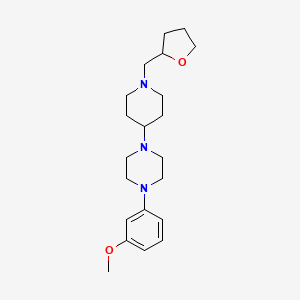
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)
